molecular formula C13H10ClN5O2 B4877229 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide

5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide

Cat. No. B4877229
M. Wt: 303.70 g/mol
InChI Key: MKADLZSJGLWMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a furan derivative and belongs to the class of tetrazole compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and physiological effects:
Studies have shown that 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide exhibits anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide in lab experiments is its high purity and good yields obtained through the synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide. One direction is to further investigate its mechanism of action to gain a better understanding of its potential applications. Another direction is to explore its potential use in the treatment of other diseases, such as cardiovascular and metabolic disorders. Additionally, further studies are needed to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide involves the reaction of 4-chlorobenzonitrile with 2-methyl-5-nitrotetrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with furfurylamine to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-methyltetrazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-19-17-13(16-18-19)15-12(20)11-7-6-10(21-11)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKADLZSJGLWMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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